molecular formula C20H22F3N5O B1684610 N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine CAS No. 1025065-69-3

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine

Katalognummer B1684610
CAS-Nummer: 1025065-69-3
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: SXLKQFDJPFXMGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine” is a chemical compound . The compound is used in various chemical reactions .


Synthesis Analysis

The synthesis of this compound involves the addition of (1-methylpiperidin-4-yl)methanamine to a toluene solvent. Other ingredients used in the synthesis include a ligand, Pd 2 (dba) 3, and NaOfBu .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C20H22F3N5O . The InChI code for this compound is 1S/C20H22F3N5O/c1-27-9-7-14 (8-10-27)12-24-18-5-6-19-25-13-17 (28 (19)26-18)15-3-2-4-16 (11-15)29-20 (21,22)23/h2-6,11,13-14H,7-10,12H2,1H3, (H,24,26) .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 405.42 . It is stored in a dark place, under inert atmosphere, and in a freezer under -20C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H302, H315, H319, and H335. Precautionary measures include P261 and P305+P351+P338 .

Wirkmechanismus

Target of Action

SGI-1776, also known as SGI1776 or N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine, primarily targets the Pim kinases . Pim kinases are a family of serine/threonine kinases that include Pim-1, Pim-2, and Pim-3 . These proteins play a crucial role in survival pathways and are often overexpressed in various types of cancer, including acute myeloid leukemia (AML) and mantle cell lymphoma (MCL) .

Mode of Action

SGI-1776 acts as an ATP-competitive inhibitor of Pim kinases . It inhibits Pim-1, Pim-2, and Pim-3, leading to a decrease in the phosphorylation of traditional Pim kinase targets, such as c-Myc (Ser62) and 4E-BP1 (Thr36/Thr47), in actively cycling AML cell lines . This inhibition disrupts the normal functioning of these kinases, affecting cell survival and leading to a concentration-dependent induction of apoptosis .

Biochemical Pathways

The inhibition of Pim kinases by SGI-1776 affects several biochemical pathways. The phosphorylation of traditional Pim kinase targets, c-Myc (Ser62) and 4E-BP1 (Thr36/Thr47), is decreased . This leads to a significant reduction in Mcl-1, an anti-apoptotic protein . The decline in Mcl-1 is correlated with the inhibition of global RNA and protein synthesis, suggesting that the mechanism of SGI-1776 in AML involves Mcl-1 protein reduction .

Pharmacokinetics

It’s known that sgi-1776 is a small molecule and has been used in trials studying the treatment of prostate cancer, non-hodgkins lymphoma, and relapsed/refractory leukemias .

Result of Action

The primary result of SGI-1776’s action is the induction of apoptosis in cancer cells . This is achieved through the inhibition of Pim kinases and the subsequent reduction in Mcl-1, an anti-apoptotic protein . Importantly, SGI-1776 has shown efficacy in both cell line data and xenograft model studies with mice bearing MV-4-11 tumors . It was also found to be cytotoxic in AML primary cells, irrespective of FLT3 mutation status .

Action Environment

It’s important to note that the effectiveness of sgi-1776 has been demonstrated in different environments, including in vitro cell lines, xenograft mouse models, and primary human cells .

Eigenschaften

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXGEROHKGDZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647329
Record name N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine

CAS RN

1025065-69-3
Record name SGI-1776
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025065693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SGI-1776
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12494
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1-Methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SGI-1776
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72AUA0603W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A 100 mL round bottom flask was charged with a magnetic stir bar, toluene (17.45 mL), 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine hydrochloride (550 mg, 1.57 mmol) (EN02141-06), Pd2dba3 (144 mg, 0.16 mmol), 2'-(dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine (185 mg, 0.47 mmol),sodium tert-butoxide (604 mg, 6.28 mmol), and (1-methylpiperidin-4-yl)methanamine (302 mg, 2.36 mmol). The mixture was degassed with argon, the vessel fitted with a reflux condenser, and then placed in an oil bath heated to 110 °C with stirring for 16 h. The mixture was cooled to rt, pre-absorbed onto silca gel (~ 10 g) and purified on silica gel (80 g) using MeOH/DCM (1:3) as eluent to afford the title compound, .N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine (391 mg, 55.6 %) as an off white solid. 110 mg of this pure free base was dissolved in anhydrous MeOH and 32 uL of conc. H2SO4 were added. The mixture was stirred for 10 min. ar rt before being conc. in vacuo. The crude solids were triturated with diethyl ether and collected via vacuum filtration to afford the title compound as its bis(bisulfate).
Quantity
0.00628 mol
Type
reagent
Reaction Step One
Quantity
0.0175 L
Type
solvent
Reaction Step Two
Quantity
0.00236 mol
Type
reactant
Reaction Step Three
Quantity
0.00157 mol
Type
reactant
Reaction Step Four
Quantity
0.000471 mol
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 300 ml round bottom lfask was charged with a magnetic stir bar, toluene (39 ml), 6-chloro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazine (1.1 g, 3.51 mmol), Pd2(dba)3 (0.321 g, 0.35 mmol), 2-(DIMETHYLAMINO)-2'-(DICYCLOHEXYLPHOSPHINO)BIPHENYL (0.414 g, 1.05 mmol), SODIUM TERT-BUTOXIDE (1.011 g, 10.52 mmol), and (1-methylpiperidin-4-yl)methanamine (0.674 g, 5.26 mmol). The mixture was degassed with N2, the vessel fitted with a reflux condenser, and then placed in an oil bath heated to 110 °C for 16hrs. The mixture was cooled to r.t, filtered throught a bed of celite, washed with methanol, the filtrate was concentrated, the residue was pre-absorbed onto silca gel (~10g) and purified with ISCO (eluent methanol/DCM (1/3) to afford the title compound N-((1-methylpiperidin-4-yl)methyl)-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine (0.510 g, 35.9 %). (Note: the ligand I used was old) (note: tried direct displacement under microwave radiation at 180°C in 4MHCl or KOtBu in methoxyethanol; both condition didn't result in the desired product).
Quantity
0.0105 mol
Type
reagent
Reaction Step One
Quantity
0.039 L
Type
solvent
Reaction Step Two
Quantity
0.00526 mol
Type
reactant
Reaction Step Three
Quantity
0.00351 mol
Type
reactant
Reaction Step Four
Quantity
0.00105 mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 3
Reactant of Route 3
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 4
Reactant of Route 4
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 5
Reactant of Route 5
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 6
Reactant of Route 6
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine

Q & A

Q1: What is the primary molecular target of SGI-1776?

A1: SGI-1776 is a potent small molecule inhibitor of the PIM (proviral integration site for moloney murine leukemia virus) kinase family. [, , , , , , , ] It demonstrates nanomolar inhibitory activity against PIM-1, PIM-2, and PIM-3. [, , , , ]

Q2: How does SGI-1776 interact with PIM kinases?

A2: SGI-1776 acts as an ATP-competitive inhibitor, binding to the hinge region of PIM kinases, a unique ATP-binding pocket. [, ]

Q3: What are the downstream effects of SGI-1776 mediated PIM kinase inhibition?

A3: SGI-1776 disrupts multiple signaling pathways implicated in cell survival, proliferation, and drug resistance:

  • Apoptosis: SGI-1776 induces apoptosis in various cancer cells by:
    • Reducing phosphorylation of the pro-apoptotic protein BAD (BCL2 Associated Agonist Of Cell Death). [, , , , , ]
    • Decreasing the expression of MCL-1 (Induced myeloid leukemia cell differentiation protein Mcl-1), a pro-survival BCL-2 family member. [, , , ]
    • Increasing the expression of pro-apoptotic proteins such as BIM (Bcl-2-like protein 11) and FasL (Fas ligand). []
  • Cell cycle arrest: SGI-1776 can induce G1 cell cycle arrest in some cancer cell lines by:
    • Inhibiting the phosphorylation of cell cycle regulators p21Cip1/Waf1/p27kip1. [, , , ]
  • Transcription and Translation: SGI-1776 affects gene expression by:
    • Reducing the phosphorylation of c-MYC (MYC proto-oncogene, bHLH transcription factor), a key transcription factor involved in cell growth and proliferation. [, , , , , , ]
    • Decreasing global RNA and protein synthesis. [, , ]
    • Inhibiting the phosphorylation of 4E-BP1 (eIF4E-binding protein 1), a regulator of translation. [, , ]
  • Drug resistance: SGI-1776 may modulate drug resistance by:
    • Inhibiting drug transport mediated by the ATP-binding cassette (ABC) transporters P-glycoprotein (Pgp; MDR1; ABCB1) and breast cancer resistance protein (BCRP; ABCG2). [, , ]
    • Decreasing surface expression of ABCB1 and ABCG2. []

Q4: How does the structure of SGI-1776 contribute to its activity and selectivity for PIM kinases?

A5: While detailed structure-activity relationship (SAR) studies are not explicitly discussed in these abstracts, some studies highlight that modifications to the R1 and R2 groups of the imidazo[1,2-b]pyridazine scaffold significantly impact PIM kinase inhibition. [, ] Introduction of hydrophobic moieties at R1 and small ring substituents with 1 or 2 -CH2 spacers at the 6-amine position are crucial for enhancing PIM-1 kinase inhibition. []

Q5: Have researchers developed second-generation PIM inhibitors based on the SGI-1776 scaffold?

A6: Yes, researchers have developed second-generation PIM inhibitors with improved potency and pharmacological profiles compared to SGI-1776. [] These newer inhibitors exhibit enhanced potency against the PIM kinase family and demonstrate favorable hERG and CYP inhibition profiles, potentially leading to improved safety and efficacy. []

Q6: What are the key preclinical findings supporting SGI-1776 as a potential anticancer agent?

A6: SGI-1776 demonstrates promising preclinical activity in various in vitro and in vivo models:

  • In vitro: Inhibits the proliferation and induces apoptosis of various cancer cell lines, including AML, ALL, myeloma, prostate cancer, ovarian cancer, and others. [, , , , , , , , , , , , ]
  • In vivo: Demonstrates significant tumor growth inhibition in xenograft models of AML, ALL, and prostate cancer. [, , , , ]
  • Synergy with other agents: Enhances the efficacy of conventional chemotherapeutic agents, such as cytarabine and taxanes, in preclinical models. [, , ] Exhibits synergistic effects when combined with other targeted therapies, including JAK inhibitors and HDAC inhibitors. [, , ]

Q7: What are the future directions for research on SGI-1776 and PIM kinase inhibitors?

A10: * Development of safer and more selective PIM inhibitors: Research is ongoing to develop second-generation PIM inhibitors with improved pharmacological profiles and reduced toxicity. [, ]* Identification of optimal therapeutic combinations: Preclinical studies highlight the potential of combining PIM inhibitors with other targeted therapies or chemotherapies to overcome resistance and enhance efficacy. [, , , , ] Further research is needed to identify the most effective combinations and optimize treatment strategies.* Elucidating mechanisms of resistance: Understanding the mechanisms underlying resistance to PIM inhibitors is crucial for developing strategies to overcome it and improve long-term treatment outcomes. []* Exploring PIM kinase inhibition in other diseases: Given the role of PIM kinases in various cellular processes, their inhibition might hold therapeutic potential in other diseases beyond cancer. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.